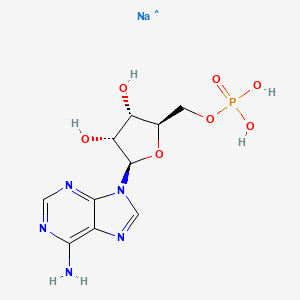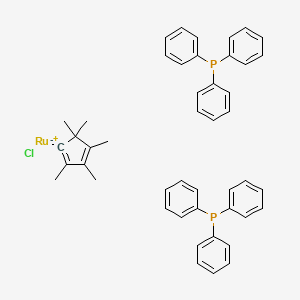
1-(5-fluoropentyl)-N-(1-phenylpropyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-fluoropentyl)-N-(1-phenylpropyl)-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. Synthetic cannabinoids are often used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoropentyl)-N-(1-phenylpropyl)-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with 1-phenylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 5-fluoropentyl bromide to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-fluoropentyl)-N-(1-phenylpropyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the pentyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(5-fluoropentyl)-N-(1-phenylpropyl)-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.
Biology: Employed in biological assays to investigate the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: Studied for its potential therapeutic effects and as a tool to understand the pharmacology of cannabinoids.
Industry: Utilized in the development of new synthetic cannabinoids for various applications.
Mecanismo De Acción
The compound exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the endocannabinoid system. This binding activates the receptors, leading to various physiological responses such as modulation of neurotransmitter release, pain perception, and immune function. The molecular targets and pathways involved include the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and modulation of ion channels .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-fluoropentyl)-N-(1-phenylpropyl)-1H-indole-3-carboxamide
- This compound
- This compound
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with cannabinoid receptors in a distinct manner. This uniqueness makes it a valuable tool in scientific research for studying the endocannabinoid system and developing new therapeutic agents .
Propiedades
Número CAS |
2749433-43-8 |
|---|---|
Fórmula molecular |
C23H27FN2O |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1-(5-fluoropentyl)-N-(1-phenylpropyl)indole-3-carboxamide |
InChI |
InChI=1S/C23H27FN2O/c1-2-21(18-11-5-3-6-12-18)25-23(27)20-17-26(16-10-4-9-15-24)22-14-8-7-13-19(20)22/h3,5-8,11-14,17,21H,2,4,9-10,15-16H2,1H3,(H,25,27) |
Clave InChI |
YLKKXELHYJFYLY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride](/img/structure/B12349998.png)
![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)
![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12350015.png)
![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)


![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)
![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)

![5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B12350048.png)
![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12350053.png)
